Triethoxysilylpropylmaleaminsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

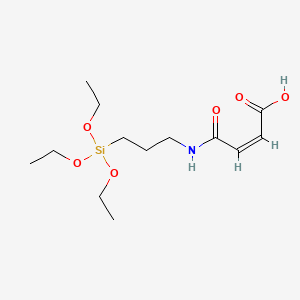

Triethoxysilylpropylmaleamic acid is a versatile organosilane compound with the molecular formula C13H25NO6Si and a molecular weight of 319.43 g/mol . It is known for its unique structure, which includes both a silane group and a maleamic acid moiety. This dual functionality makes it valuable in various scientific and industrial applications, particularly in the fields of material science and surface modification.

Wissenschaftliche Forschungsanwendungen

Triethoxysilylpropylmaleamic acid has a wide range of scientific research applications:

Vorbereitungsmethoden

Triethoxysilylpropylmaleamic acid can be synthesized through a reaction between maleic anhydride and 3-aminopropyltriethoxysilane . The reaction typically occurs in dichloromethane at room temperature over the course of one hour . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Triethoxysilylpropylmaleamic acid undergoes several types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanol groups.

Condensation: Can form siloxane bonds through condensation reactions, which are crucial in the formation of cross-linked networks in materials.

Substitution: The maleamic acid moiety can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions but often include siloxane networks and modified surfaces.

Wirkmechanismus

The mechanism of action of triethoxysilylpropylmaleamic acid involves its ability to form covalent bonds with surfaces through its silane group. This bonding enhances the stability and functionality of the modified surfaces. The maleamic acid moiety can interact with various biological molecules, making it useful in biosensing applications .

Vergleich Mit ähnlichen Verbindungen

Triethoxysilylpropylmaleamic acid is unique due to its dual functionality, combining a silane group with a maleamic acid moiety. Similar compounds include:

N-(3-Trimethoxysilylpropyl)maleamic acid: Similar structure but with methoxy groups instead of ethoxy groups.

N-(3-Triethoxysilylpropyl)maleic monoamide: Another related compound with slight structural variations.

These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.

Eigenschaften

CAS-Nummer |

33525-68-7 |

|---|---|

Molekularformel |

C13H25NO6Si |

Molekulargewicht |

319.43 g/mol |

IUPAC-Name |

4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid |

InChI |

InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17) |

InChI-Schlüssel |

YSIBYEBNVMDAPN-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

Isomerische SMILES |

CCO[Si](CCCNC(=O)/C=C/C(=O)O)(OCC)OCC |

Kanonische SMILES |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

Key on ui other cas no. |

50488-14-7 33525-68-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

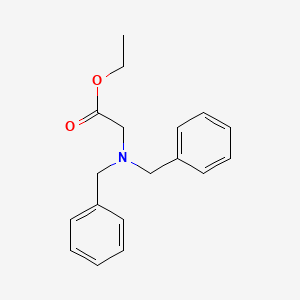

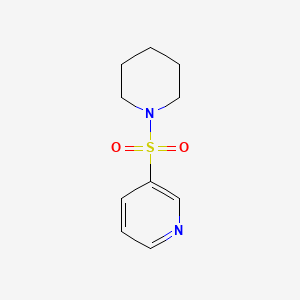

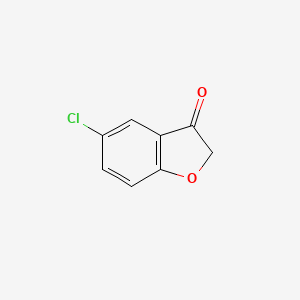

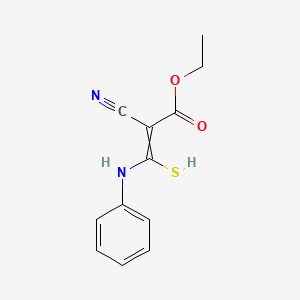

Feasible Synthetic Routes

Q1: How does triethoxysilylpropylmaleamic acid enable the immobilization of biomolecules on silicon nitride surfaces?

A1: Triethoxysilylpropylmaleamic acid acts as a linker molecule, facilitating the attachment of biomolecules like antibodies to silicon nitride surfaces. This process occurs in two main steps:

- Silanization: The triethoxysilane groups of the molecule hydrolyze in an aqueous solution, forming silanol groups. These silanol groups then condense with the hydroxyl groups present on the silicon nitride surface, forming strong covalent Si-O-Si bonds. [] This firmly anchors the triethoxysilylpropylmaleamic acid to the surface.

- Biomolecule Conjugation: The carboxylic acid group (-COOH) of the maleamic acid moiety remains available after surface attachment. This carboxylic acid group can then react with amine groups (-NH2) present on biomolecules (like antibodies), forming stable amide bonds. [] This results in the immobilization of the biomolecule on the silicon nitride surface.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)